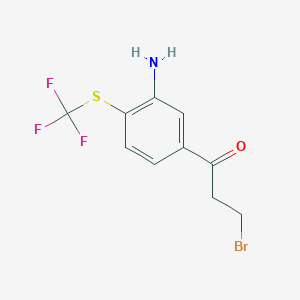![molecular formula C8H5F3N2O B14072370 5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14072370.png)
5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by the presence of a trifluoromethoxy group attached to a pyrrolo[2,3-B]pyridine scaffold, which imparts unique chemical and biological properties. The trifluoromethoxy group is known for its electron-withdrawing nature, which can influence the reactivity and stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific reaction conditions
Industrial Production Methods
In an industrial setting, the production of 5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of high-throughput screening techniques can also aid in optimizing reaction conditions for large-scale production.
化学反应分析
Types of Reactions
5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound. Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile employed.
科学研究应用
5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine has a wide range of applications in scientific research:
- Biology
Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
属性
分子式 |
C8H5F3N2O |
|---|---|
分子量 |
202.13 g/mol |
IUPAC 名称 |
5-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-3-5-1-2-12-7(5)13-4-6/h1-4H,(H,12,13) |
InChI 键 |
CHIOVBCDUBOZPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=NC=C(C=C21)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



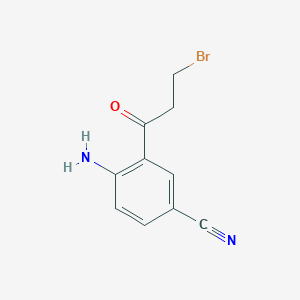
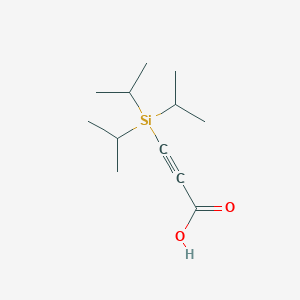
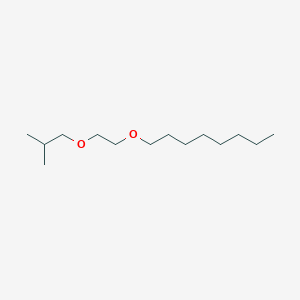
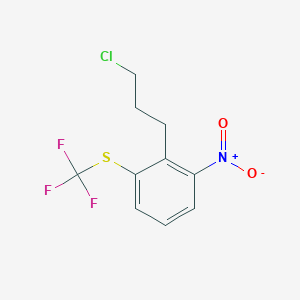
![2-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14072313.png)
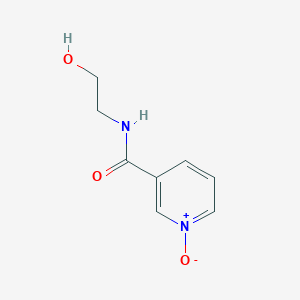
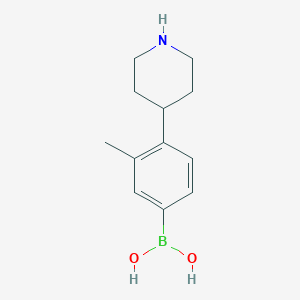
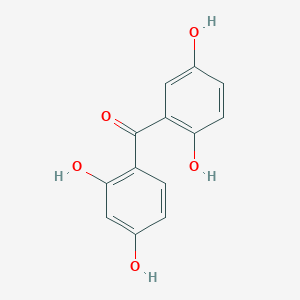

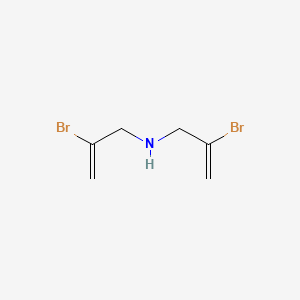
![tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14072358.png)

